molecular formula C19H25N5O2S B4557184 2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide

2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide

Cat. No.: B4557184
M. Wt: 387.5 g/mol
InChI Key: CAIGLQZFOSCWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.17289623 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives similar to the compound have shown promising antimicrobial properties. For instance, a study by Majithiya and Bheshdadia (2022) investigated the antimicrobial activity of synthesized pyrimidine-triazole derivatives, which share a structural resemblance to the compound. These derivatives exhibited significant antimicrobial effects against selected bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Antifungal Applications

Another study focused on 2,5-disubstituted 1,3,4-oxadiazole compounds, which are structurally related and noted for their pharmacological activities. The research by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activities. These compounds were found to be active against various microbial species, indicating their potential as antifungal agents (Gul et al., 2017).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of related compounds. For example, a study by Nashed et al. (1980) discussed the synthesis of O-benzylated oxazoline derivatives from 2-acetamido-2-deoxy-D-glucopyranose, demonstrating the complexity and versatility in synthesizing such compounds. This type of research aids in understanding the structural components and potential modifications that can enhance the compound's efficacy and application scope (Nashed et al., 1980).

Potential in Agriculture

A distinct application area is in agriculture, where similar compounds have been studied for their herbicidal properties. The research by Latli and Casida (1995) on the synthesis of a chloroacetanilide herbicide demonstrates the potential use of such compounds in developing new herbicides that could offer more effective and safer alternatives for weed control (Latli & Casida, 1995).

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[5-(morpholin-4-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-3-7-24-17(13-23-8-10-26-11-9-23)21-22-19(24)27-14-18(25)20-16-6-4-5-15(2)12-16/h3-6,12H,1,7-11,13-14H2,2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIGLQZFOSCWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide
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2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide
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2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide
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2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide
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2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.